N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide

Structure-Activity Relationship Benzofuran-2-carboxamide Heteroaromatic substitution

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS 2097891-09-1, Molecular Formula: C22H19NO5, Molecular Weight: 377.4 g/mol) belongs to the class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. The compound features a 7-methoxy-1-benzofuran-2-carboxamide core linked via a hydroxyethyl spacer to a 4-(furan-2-yl)phenyl substituent.

Molecular Formula C22H19NO5
Molecular Weight 377.396
CAS No. 2097891-09-1
Cat. No. B2428647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide
CAS2097891-09-1
Molecular FormulaC22H19NO5
Molecular Weight377.396
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
InChIInChI=1S/C22H19NO5/c1-26-19-5-2-4-16-12-20(28-21(16)19)22(25)23-13-17(24)14-7-9-15(10-8-14)18-6-3-11-27-18/h2-12,17,24H,13H2,1H3,(H,23,25)
InChIKeyKDQLWEZFNGCBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS 2097891-09-1): Structural Classification and Procurement Baseline


N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS 2097891-09-1, Molecular Formula: C22H19NO5, Molecular Weight: 377.4 g/mol) belongs to the class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives [1]. The compound features a 7-methoxy-1-benzofuran-2-carboxamide core linked via a hydroxyethyl spacer to a 4-(furan-2-yl)phenyl substituent. This scaffold is structurally related to a series of neuroprotective and anticancer benzofuran-2-carboxamides reported in the peer-reviewed literature, including derivatives synthesized and evaluated by Cho et al. (2015) for NMDA-induced excitotoxicity protection [2] and by Choi et al. (2015) for anticancer and NF-κB inhibitory activities [3]. The compound is listed by multiple chemical suppliers as a research-grade building block for medicinal chemistry and biological screening applications. IMPORTANT TRANSPARENCY NOTE: As of the search date, no primary research publications or patents were identified that report direct experimental biological assay data for this specific compound. All quantitative evidence presented below is class-level inference derived from structurally proximate analogs sharing the 7-methoxy-1-benzofuran-2-carboxamide core scaffold.

Why Generic Benzofuran-2-Carboxamide Substitution Fails: Structural Differentiation of CAS 2097891-09-1 from Common Analogs


Generic or in-class substitution among benzofuran-2-carboxamide derivatives is undermined by the well-documented sensitivity of biological activity to substitution patterns on both the benzofuran core and the N-phenyl ring. The structure-activity relationship (SAR) study by Cho et al. (2015) demonstrated that relatively minor modifications—e.g., -CH3 substitution at the R2 versus R3 position of the N-phenyl ring—produced dramatic differences in neuroprotective efficacy: compound 1f (-CH3 at R2) exhibited neuroprotection comparable to the clinical NMDA antagonist memantine, while other regioisomers with identical molecular formula showed substantially weaker activity [1]. Similarly, Choi et al. (2015) reported that the +M (mesomeric electron-donating) effect and hydrophobic character of substituents on the N-phenyl ring directly governed both anticancer potency and NF-κB inhibitory activity across 60 derivatives [2]. The target compound (CAS 2097891-09-1) incorporates a furan-2-yl substituent at the para position of the N-phenyl ring—an electron-rich heteroaromatic group with additional hydrogen-bond acceptor capacity that is structurally distinct from the simple alkyl, hydroxyl, or halogen substituents tested in published SAR series. This furan-2-ylphenyl motif cannot be replicated by generic N-phenyl or N-benzyl benzofuran-2-carboxamide analogs, creating the potential for divergent target selectivity and pharmacokinetic properties that require compound-specific evaluation rather than class-based substitution.

Quantitative Differentiation Evidence for N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS 2097891-09-1)


Structural Differentiation: Furan-2-ylphenyl Substituent vs. Simple N-Phenyl Analogs in the Benzofuran-2-Carboxamide Scaffold

The target compound incorporates a furan-2-yl substituent at the para position of the N-phenyl ring—a structural feature absent from all 18 derivatives in the Cho et al. (2015) neuroprotective SAR series and all 60 derivatives in the Choi et al. (2015) anticancer SAR series [1][2]. This furan-2-yl group introduces an additional oxygen heteroatom capable of acting as a hydrogen-bond acceptor (HBA), increasing the HBA count from 3 (typical for 7-methoxy-N-phenylbenzofuran-2-carboxamide) to 5 in the target compound. Published SAR for the benzofuran-2-carboxamide class demonstrates that the +M effect of substituents on the N-phenyl ring directly potentiates anticancer activity [2], and furan-2-yl is classified as a moderate +M group. Furthermore, N-phenylbenzofuran-2-carboxamide (7a, the simplest analog lacking any N-phenyl substitution) was shown to promote Aβ42 fibrillogenesis by 1.5- to 4.7-fold at 1–25 μM [3], whereas the target compound's furan-2-ylphenyl motif presents a substantially different electronic and steric profile that would be expected to alter this aggregation-modulating behavior.

Structure-Activity Relationship Benzofuran-2-carboxamide Heteroaromatic substitution

Neuroprotective Potential: Class-Level Evidence from 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives in NMDA-Induced Excitotoxicity

The 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide scaffold—to which the target compound belongs—has demonstrated neuroprotective activity in primary cultured rat cortical neuronal cells subjected to NMDA-induced excitotoxic injury [1]. In the Cho et al. (2015) study, compound 1f (bearing a -CH3 group at the R2 position of the N-phenyl ring) exhibited neuroprotective efficacy almost comparable to that of memantine, a clinically used NMDA antagonist, at a concentration of 30 μM [2]. Compound 1j (with -OH at R3) additionally demonstrated both anti-excitotoxic effects (at 100 and 300 μM) and antioxidant activities including DPPH radical scavenging and inhibition of lipid peroxidation in rat brain homogenate [1]. The target compound (CAS 2097891-09-1) shares the identical 7-methoxy-1-benzofuran-2-carboxamide core with compounds 1f and 1j but differs in its N-substitution: it bears a 4-(furan-2-yl)phenyl group linked via a hydroxyethyl spacer, rather than a directly attached substituted phenyl ring. This hydroxyethyl linker introduces conformational flexibility and an additional hydrogen-bonding hydroxyl group absent in the corresponding directly-attached phenyl analogs, which may influence both target binding kinetics and metabolic stability. No direct neuroprotection assay data are available for this specific compound.

Neuroprotection NMDA excitotoxicity Primary cortical neurons

Anticancer Activity Potential: Class-Level SAR Linking +M N-Phenyl Substituents to Cytotoxic Potency Across Six Human Cancer Cell Lines

The Choi et al. (2015) study established that benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives exhibit potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate), as measured by the sulforhodamine B (SRB) assay [1]. Critically, SAR analysis revealed that the +M (mesomeric electron-donating) effect of substituents on the N-phenyl ring potentiates anticancer activity, while hydrophobic groups enhance NF-κB inhibitory activity [1]. The lead compound 3m (benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide) was identified as possessing both outstanding anticancer activity and NF-κB inhibitory activity [1]. The target compound (CAS 2097891-09-1) incorporates a furan-2-yl group—classified as a moderate +M substituent—at the para position of the N-phenyl ring. This electronic profile is intermediate between the -OH (+M) group of lead 3m and the -CH3 (+I only) substituents of other series members. The extended aromatic surface provided by the furan-2-ylphenyl motif also increases hydrophobic character, which the Choi et al. SAR suggests may independently enhance NF-κB inhibition. However, the target compound also includes a hydroxyethyl linker between the amide nitrogen and the phenyl ring—a spacer absent in all 60 compounds tested by Choi et al.—which alters the spatial relationship between the benzofuran core and the phenyl substituent. No direct cytotoxicity data are available for this specific compound.

Anticancer activity NF-κB inhibition Cytotoxicity screening

Hydroxyethyl Linker Differentiation: Conformational Flexibility and Hydrogen-Bonding Capacity vs. Direct N-Phenyl Attached Benzofuran-2-Carboxamides

A distinguishing structural feature of the target compound (CAS 2097891-09-1) is the hydroxyethyl (-CH2-CHOH-) linker interposed between the amide nitrogen and the 4-(furan-2-yl)phenyl group. This contrasts with all 18 derivatives in the Cho et al. (2015) neuroprotective series and all 60 derivatives in the Choi et al. (2015) anticancer series, which employ a direct N-phenyl attachment with no intervening linker [1][2]. The closest structurally characterized analog bearing a hydroxyethyl linker is N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide, which has been noted as a comparator for solubility and target interaction studies . The hydroxyethyl linker introduces: (1) a chiral center at the benzylic carbon, enabling stereochemical exploration of target interactions; (2) an additional hydrogen-bond donor/acceptor (–OH group) with a calculated logP-reducing effect relative to the directly-attached phenyl analog; and (3) increased conformational flexibility (3 rotatable bonds in the linker vs. 0 in direct N-phenyl attachment), which may affect entropic binding penalties. These features are structurally analogous to the ethanolamine linker found in certain clinically evaluated compounds (e.g., the N-(2-hydroxyethyl)-1-benzofuran-2-carboxamide intermediate WAY-170523) [3], suggesting synthetic tractability for further derivatization.

Conformational analysis Hydrogen bonding Linker optimization

Recommended Research and Procurement Scenarios for N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS 2097891-09-1)


De Novo SAR Expansion of the 7-Methoxybenzofuran-2-Carboxamide Neuroprotective Scaffold

Investigators seeking to expand the structure-activity relationship beyond the 18 N-(substituted phenyl) derivatives reported by Cho et al. (2015) [1] should procure this compound as a next-generation analog. The furan-2-ylphenyl substituent introduces electronic (+M) and hydrogen-bonding features absent from the original SAR series, while the hydroxyethyl linker adds a stereochemical dimension. Primary screening in NMDA-induced excitotoxicity assays in primary rat cortical neurons, with memantine as a positive control at 30 μM, would establish whether this substitution pattern improves upon the neuroprotective efficacy of lead compound 1f. Secondary evaluation of DPPH radical scavenging and lipid peroxidation inhibition (as performed for compound 1j) would profile antioxidant capacity.

Head-to-Head Anticancer and NF-κB Profiling Against Lead Compound 3m

The target compound is structurally positioned for direct comparison with the lead anticancer benzofuran-2-carboxamide 3m identified by Choi et al. (2015) [2]. Procurement enables parallel SRB cytotoxicity screening across the same six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) and LPS-induced NF-κB transcriptional activity assays in RAW 264.7 macrophages. The furan-2-yl substituent's intermediate +M character, combined with the hydroxyethyl linker's effect on molecular geometry, may reveal divergent potency-selectivity profiles that inform the design of dual-target anticancer/anti-inflammatory agents.

Aβ42 Aggregation Modulation Screening in Alzheimer's Disease Models

Based on the report that N-phenylbenzofuran-2-carboxamide (7a) promotes Aβ42 fibrillogenesis by 1.5- to 4.7-fold at 1–25 μM and protects HT22 hippocampal neuronal cells from Aβ42-induced cytotoxicity (cell viability ~74% vs. ~20% for Aβ42 alone) [3], the target compound—which incorporates a more elaborate furan-2-ylphenyl substituent—warrants evaluation in analogous in vitro aggregation kinetic assays and HT22 neuroprotection models. The furan-2-yl oxygen may alter the compound's interaction with Aβ42 oligomer surfaces, potentially shifting the aggregation pathway relative to the simpler 7a scaffold.

Synthetic Diversification via the Hydroxyethyl Chiral Handle

The hydroxyethyl linker in the target compound provides a chiral secondary alcohol that serves as a synthetic handle for enantiomeric resolution, esterification, etherification, or oxidation. This is a functional group absent from all directly N-phenyl-attached benzofuran-2-carboxamide analogs in the published SAR literature [1][2]. Procurement of the racemic mixture enables chiral chromatographic separation to isolate enantiomers for differential biological evaluation, or use of the alcohol as a derivatization point for the synthesis of ester prodrugs, fluorescent probes, or affinity chromatography ligands.

Quote Request

Request a Quote for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.